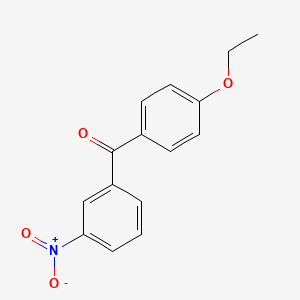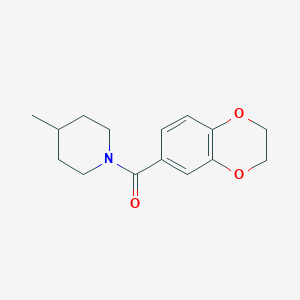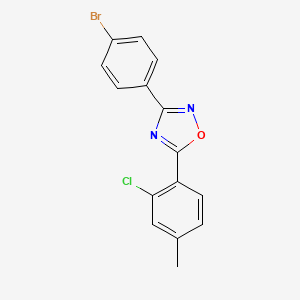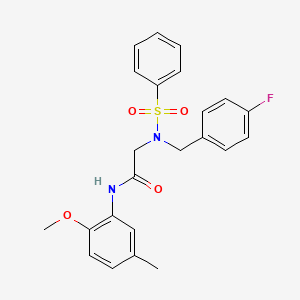
(4-ethoxyphenyl)(3-nitrophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-ethoxyphenyl)(3-nitrophenyl)methanone is a synthetic compound that belongs to the family of diarylmethanones. It has been widely studied for its potential applications in various fields, including medicine, chemistry, and material science.
Mécanisme D'action
The mechanism of action of (4-ethoxyphenyl)(3-nitrophenyl)methanone is not fully understood. However, it is believed to exert its biological activities through the modulation of various cellular pathways, such as the NF-kappaB pathway, the MAPK pathway, and the PI3K/Akt pathway. It may also interact with specific cellular receptors, such as estrogen receptors and cannabinoid receptors.
Biochemical and Physiological Effects:
(4-ethoxyphenyl)(3-nitrophenyl)methanone has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to possess anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Moreover, it has been found to possess antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (4-ethoxyphenyl)(3-nitrophenyl)methanone is its ease of synthesis and purification. It can be obtained in high yields and purity using simple and cost-effective methods. Another advantage is its versatility, as it can be used as a starting material for the synthesis of various derivatives with different biological activities. However, one of the main limitations of (4-ethoxyphenyl)(3-nitrophenyl)methanone is its low solubility in water, which may limit its use in certain biological assays.
Orientations Futures
There are several future directions for the research on (4-ethoxyphenyl)(3-nitrophenyl)methanone. One direction is the investigation of its potential as a drug candidate for the treatment of cancer and inflammatory diseases. Another direction is the synthesis of new derivatives with improved solubility and potency. Moreover, the elucidation of its mechanism of action and the identification of its cellular targets may provide valuable insights into its biological activities and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of (4-ethoxyphenyl)(3-nitrophenyl)methanone involves the reaction between 4-ethoxybenzaldehyde and 3-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux with an appropriate solvent, such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
(4-ethoxyphenyl)(3-nitrophenyl)methanone has been extensively studied for its potential applications in various fields of science. It has been used as a starting material for the synthesis of other compounds, such as chalcones, flavones, and flavonoids. It has also been investigated for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Propriétés
IUPAC Name |
(4-ethoxyphenyl)-(3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-2-20-14-8-6-11(7-9-14)15(17)12-4-3-5-13(10-12)16(18)19/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOSUNSXUVXEAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxyphenyl 3-nitrophenyl ketone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(acetylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5805388.png)

![3-nitro-4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde](/img/structure/B5805407.png)
![5-bromo-N'-({5-[(4-nitrophenoxy)methyl]-2-furyl}methylene)-2-thiophenecarbohydrazide](/img/structure/B5805411.png)

![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5805420.png)

![2-(4-chlorophenoxy)-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5805444.png)
![2-amino-4-(2,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5805452.png)
![4-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5805456.png)

![2-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5805478.png)

